![molecular formula C15H30ClNO4 B1648755 [(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride CAS No. 54377-02-5](/img/structure/B1648755.png)

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride

説明

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride, also known as COTC chloride, is a small molecule with a wide range of applications in scientific research. COTC chloride has been used in various experiments and studies, such as those related to biochemistry, physiology, and pharmacology. It is a colorless, odorless, and water-soluble compound that has the chemical formula C₁₆H₃₆ClN₃O₅. COTC chloride is a useful reagent for many scientific applications due to its ability to form stable complexes with metal ions.

科学的研究の応用

Antioxidant and Anti-Inflammatory Properties

- Application : Studies explore its potential in mitigating oxidative stress, reducing inflammation, and protecting against cellular damage .

Sepsis Management

- Application : Clinical trials have shown that L-carnitine supplementation reduces inflammation, enhances antioxidant defense, and improves clinical outcomes in sepsis patients .

Bioanalytical Research

- Application : Researchers use it as a marker to study carnitine metabolism, assess metabolic disorders, and develop diagnostic methods .

Quantification in Urine and Plasma

- Application : Methods involving high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allow accurate measurement of acylcarnitines, including octanoylcarnitine, in urine and plasma .

Immune Regulation and Autoimmunity

作用機序

Target of Action

Caprylyl-l-carnitine chloride, also known as L-Octanoylcarnitine (hydrochloride), Octanoyl L-Carnitine Chloride, or [(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride, is a metabolite of L-carnitine . The primary targets of this compound are the carnitine palmitoyltransferase (CPT) system and TRP channels . The CPT system plays a crucial role in the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . TRP channels are involved in various aspects of eye health and disease .

Mode of Action

The compound interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The affected biochemical pathways primarily involve fatty acid metabolism and glucose metabolism . The modulation of the CPT system’s functionality has simultaneous effects on these metabolic pathways . The compound also plays a role in the transport of fatty acids across the mitochondrial membrane . Furthermore, it is involved in the anaerobic metabolism of L-carnitine to trimethylamine (TMA) .

Pharmacokinetics

The pharmacokinetics of Caprylyl-l-carnitine chloride involve absorption, distribution, metabolism, and excretion (ADME). Dietary L-carnitine is absorbed by active and passive transfer across enterocyte membranes. The bioavailability of dietary L-carnitine is 54-87% and is dependent on the amount of L-carnitine in the meal . The compound is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . The homeostasis of carnitine is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and efficient, but saturable, renal tubular reabsorption .

Result of Action

The molecular and cellular effects of the compound’s action include amelioration of inflammation , enhancement of antioxidant defense , reduction of mortality , and improvement of some clinical outcomes in critically ill patients with sepsis . It also protects H9c2 cells against lipopolysaccharide (LPS)-induced injury as indicated by increased cell viability, reduced apoptosis ratio, and lactate dehydrogenase (LDH) level .

Action Environment

The action, efficacy, and stability of Caprylyl-l-carnitine chloride can be influenced by environmental factors. For instance, it reacts vigorously with water to form HCl and caprylic acid . Therefore, it should be stored in a cool, dry place . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of certain diseases or conditions .

特性

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

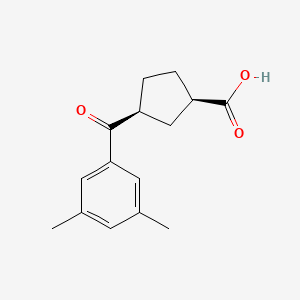

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648679.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648699.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)

![sodium;3-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfonatopropyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]propane-1-sulfonate](/img/structure/B1648706.png)